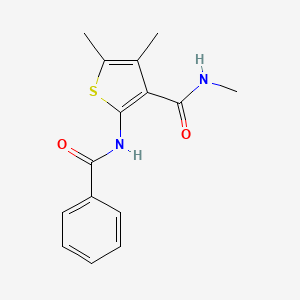![molecular formula C22H25N3O3S B2733248 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-74-2](/img/structure/B2733248.png)
2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a distinctive structure that integrates a pyrimidoquinoline core with various functional groups. This unique arrangement makes it an intriguing subject for scientific research in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures. One of the synthetic routes includes:
Formation of the Pyrimidine Core: : This is achieved through a cyclization reaction involving appropriate starting materials such as aminopyrimidine derivatives.
Introduction of the Butylthio Group: : Sec-butylthiol is introduced via nucleophilic substitution using appropriate electrophilic agents.
Addition of the Methoxyphenyl Group: : This step involves coupling reactions using reagents like aryl halides and organometallic catalysts.
Industrial Production Methods
In an industrial setting, large-scale production may involve optimized conditions including higher temperatures and pressures, specialized catalysts, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can help in reducing double bonds or other reducible groups in the structure.
Substitution: : Nucleophilic substitution is common, especially where the sec-butylthio group is involved.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with catalysts like palladium on carbon.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products
The products vary based on the reaction type, but could include oxidized derivatives, reduced forms, or substituted analogs with new functional groups.
Aplicaciones Científicas De Investigación
The compound finds applications across various disciplines:
Chemistry: : As a model compound in studying reaction mechanisms and synthesizing new materials.
Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Explored for its potential pharmacological effects, possibly acting as a lead compound for drug development.
Industry: : Used in the development of specialty chemicals and as intermediates in the synthesis of more complex molecules.
Mecanismo De Acción
The specific mechanism of action depends on the biological context. Generally, it might interact with cellular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the sec-butylthio and methoxyphenyl groups can significantly influence its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Lacks the methoxy group, which may affect its biological activity.
2-(sec-butylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Similar structure but with the methoxy group at a different position.
2-(butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Substitutes sec-butylthio with butylthio.
Unique Features
The combination of the sec-butylthio and methoxyphenyl groups at specific positions gives 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione unique physical and chemical properties, potentially leading to distinct biological activities.
Hope this gives you a comprehensive view of the compound. Anything you want to dive deeper into?
Propiedades
IUPAC Name |
2-butan-2-ylsulfanyl-5-(3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-4-12(2)29-22-24-20-19(21(27)25-22)17(13-7-5-8-14(11-13)28-3)18-15(23-20)9-6-10-16(18)26/h5,7-8,11-12,17H,4,6,9-10H2,1-3H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWNWHVZDIOGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2733167.png)

![3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea](/img/structure/B2733170.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)

![3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2733178.png)



![4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2733187.png)
![2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2733188.png)
